Manganese diselenide

Catalog No.
S1510712
CAS No.
12299-98-8
M.F
MnSe2
M. Wt
212.9 g/mol
Availability
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Manganese diselenide

CAS Number

12299-98-8

Product Name

Manganese diselenide

IUPAC Name

bis(selanylidene)manganese

Molecular Formula

MnSe2

Molecular Weight

212.9 g/mol

InChI

InChI=1S/Mn.2Se

InChI Key

KDAKOPXAEMJUSU-UHFFFAOYSA-N

SMILES

[Mn](=[Se])=[Se]

Canonical SMILES

[Mn](=[Se])=[Se]

Manganese diselenide is an inorganic compound with the chemical formula MnSe2\text{MnSe}_2. It consists of manganese and selenium, where manganese is a transition metal known for its various oxidation states, and selenium is a non-metal that often forms compounds with metals. Manganese diselenide typically exists in a crystalline form and has garnered attention due to its unique electronic and optical properties, making it a subject of interest in materials science and nanotechnology .

, particularly those involving redox processes. It can be synthesized through various methods, including:

  • Thermal decomposition: Heating manganese selenide precursors to high temperatures can yield manganese diselenide.
  • Hydrothermal synthesis: This method involves reacting manganese salts with selenium sources in a high-pressure, high-temperature aqueous environment.
  • Chemical vapor deposition: This technique allows for the growth of thin films of manganese diselenide on substrates by depositing gaseous precursors that react on the surface .

The compound can also act as a catalyst in various reactions due to its reactivity and stability under different conditions .

Research has indicated that manganese diselenide exhibits biological activity, particularly in its nanoparticle form. Studies have shown that these nanoparticles possess peroxidase-like activity, which can be utilized for analytical applications such as the visual detection of hydrogen peroxide and glucose. This enzymatic mimicry suggests potential uses in biomedical applications, including biosensors and drug delivery systems .

Manganese diselenide can be synthesized using several methods:

  • Solid-state reaction: Mixing manganese and selenium powders at elevated temperatures.
  • Hydrothermal synthesis: Reacting manganese salts with selenium sources in a controlled aqueous environment.
  • Chemical vapor deposition: Utilizing gaseous precursors to form thin films on substrates.
  • Colloidal synthesis: This method involves creating nanoparticles in solution, allowing for control over size and morphology .

Each method has distinct advantages and can be chosen based on the desired properties of the final product.

Manganese diselenide has several applications across various fields:

  • Electronics: Due to its semiconducting properties, it is used in electronic devices and optoelectronic applications.
  • Photocatalysis: It shows promise in photocatalytic water splitting and other energy conversion processes.
  • Biosensors: Its biological activity allows for applications in biosensing technologies.
  • Battery technology: Manganese diselenide is explored as an electrode material in lithium-ion batteries due to its capacity for lithium storage .

Studies on the interactions of manganese diselenide with other compounds have revealed insights into its catalytic behavior and potential synergistic effects when combined with other materials. For instance, its interaction with metal oxides or other chalcogenides may enhance its photocatalytic efficiency or improve its electrochemical performance in batteries .

Manganese diselenide shares similarities with several other metal chalcogenides. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Manganese selenideMnSe\text{MnSe}Exhibits different polymorphs; used in electronics
Cobalt diselenideCoSe2\text{CoSe}_2Known for its catalytic properties
Iron diselenideFeSe2\text{FeSe}_2Exhibits superconductivity at certain temperatures
Zinc selenideZnSe\text{ZnSe}Widely used in optoelectronics

Uniqueness of Manganese Diselenide

Manganese diselenide is unique due to its specific combination of semiconducting properties, biological activity, and potential applications in energy storage and conversion technologies. Its ability to mimic enzymatic activity further distinguishes it from other similar compounds, making it a valuable material for both industrial and biomedical applications .

Chemical Synthesis Approaches

Solvothermal and Hydrothermal Methods

Solvothermal and hydrothermal techniques dominate MnSe₂ synthesis due to their cost-effectiveness and scalability. In a typical hydrothermal process, MnCl₂·4H₂O and SeCl₄ react at 120–180°C under alkaline conditions, yielding cubic MnSe₂/Se nanocomposites. Hydrazine (N₂H₄) serves as a reductant, reducing Se⁴⁺ to Se²⁻, which reacts with Mn²⁺ to form MnSe₂. Varying reaction time and temperature alters morphology: 100°C produces MnSe₂ nanorods, while 180°C yields α-MnSe. Surfactants like polyethylene glycol (PEG) control particle size, with PEG600 generating 50–100 nm cubes.

Table 1: Hydrothermal Synthesis Parameters for MnSe₂

PrecursorsTemperature (°C)Time (h)MorphologySize (nm)
MnCl₂ + SeCl₄10012Nanorods50–100
MnCl₂ + Se powder18024α-MnSe cubes200–300
MnCl₂ + SeCl₄ + PEG12012Cubic nanocomposites50–80

Sol-Gel and Precipitate Slow-Release Techniques

Precipitate slow-release methods enable precise control over crystallinity. Mn²⁺ ions are gradually released from a Mn(OH)₂ precipitate in a Se-rich solution, forming phase-pure MnSe₂ microcrystals. This method avoids agglomeration, producing uniform 1–2 μm cubes with rock-salt structures. Sol-gel approaches using manganese acetate and selenourea precursors yield thin films via spin-coating, with post-annealing at 400°C enhancing crystallinity.

UHV Deposition for Monolayer Growth

Ultrahigh-vacuum (UHV) molecular beam epitaxy (MBE) enables monolayer MnSe₂ growth on NbSe₂ or GaSe substrates. Manganese and selenium are co-deposited at 490°C, forming epitaxial layers with a thickness of ~6.0 Å. Monolayers exhibit ferromagnetic ordering with a saturation magnetization of 4 μB/Mn, critical for spintronic applications.

Nanomaterial Fabrication

Cubic Microparticles and Nanorods

Morphological control is achieved via surfactant-assisted hydrothermal synthesis. PEG4000 templates MnSe₂ into 50–80 nm cubes, while sodium dodecyl sulfate (SDS) promotes nanorod formation (diameter: 20–30 nm, length: 100–200 nm). Cubic MnSe₂ exhibits a bandgap of 3.0 eV (UV-Vis) and photoluminescence at 1.8 eV, ideal for optoelectronic devices.

3D Carbon Nanosheet Matrix Anchoring

MnSe₂ embedded in 3D carbon matrices enhances electrochemical stability. Aerosol-assisted chemical vapor deposition (CVD) anchors MnSe₂ on graphene oxide (GO), forming MnSe₂/GO composites with a specific capacitance of 450 F/g at 1 A/g. The carbon matrix mitigates volume expansion during lithium-ion battery cycling, retaining 95% capacity after 500 cycles.

Carbon Nanotube Composites for Enhanced Conductivity

MnSe₂/multi-walled carbon nanotube (MWCNT) hybrids exhibit superior conductivity (1.2 S/cm) compared to pristine MnSe₂ (0.3 S/cm). Hydrothermal synthesis at 160°C for 12 h produces MnSe₂/MWCNT heterostructures with a 39.45 Wh/kg energy density in supercapacitors. Density functional theory (DFT) confirms enhanced density of states (DOS) near the Fermi level in hybrids, facilitating charge transfer.

Table 2: Electrochemical Performance of MnSe₂-Based Composites

MaterialApplicationSpecific Capacitance (F/g)Energy Density (Wh/kg)Stability (Cycles)
MnSe₂/MWCNTSupercapacitor98039.455000 (95%)
MnSe₂/GOLithium-ion battery450220 (mAh/g)500 (95%)
α-MnSe/CNTZinc-air batteryN/A780 (mAh/g)200 (90%)

S-Scheme Photocatalytic Systems

S-scheme photocatalytic systems represent a revolutionary approach to heterojunction design, characterized by a unique charge transfer mechanism that preserves the strong redox capabilities of both components while promoting efficient charge separation. The S-scheme mechanism differs fundamentally from conventional Type II heterojunctions by maintaining electrons and holes in positions that retain their original oxidation and reduction potentials.

Manganese Diselenide/Red Phosphorus Nanosheet Composites

The construction of manganese diselenide cubic microparticles supported on red phosphorus nanosheets represents a paradigm shift in S-scheme photocatalyst design. Wang et al. demonstrated that the optimal 5 weight percent manganese diselenide/red phosphorus composite achieved a remarkable hydrogen production rate of 940 μmol g⁻¹ h⁻¹ under 300 W xenon lamp irradiation. This performance represents a 22-fold enhancement compared to pristine manganese diselenide (40 μmol g⁻¹ h⁻¹) and a 3.5-fold improvement over pure red phosphorus (210 μmol g⁻¹ h⁻¹).

The exceptional performance stems from the synergistic combination of manganese diselenide cubic microparticles with amorphous red phosphorus nanosheets through a simple solvent evaporation method. The cubic morphology of manganese diselenide provides abundant active sites for photocatalytic reactions, while the two-dimensional structure of red phosphorus nanosheets serves as an ideal support matrix that facilitates charge transfer and extends the light absorption range.

ParameterValueReference
Optimal composite ratio5 wt% MnSe₂Wang et al. (2024)
H₂ production rate940 μmol g⁻¹ h⁻¹Wang et al. (2024)
Enhancement factor22× vs pristine MnSe₂Wang et al. (2024)
Irradiation source300 W Xe lampWang et al. (2024)
Sacrificial agentNa₂S/Na₂SO₃Wang et al. (2024)

The structural analysis revealed that manganese diselenide crystallizes in the cubic Pa-3 space group, where manganese atoms are coordinated by six selenium atoms forming corner-sharing octahedra with bond lengths of 2.55 Å. This three-dimensional structure provides excellent stability and electronic conductivity, essential for efficient photocatalytic performance.

Charge Transfer Mechanisms and Radical Trapping

The S-scheme charge transfer mechanism in manganese diselenide/red phosphorus composites follows a distinctive pathway that preserves the strong redox capabilities of both components. Upon photoexcitation, electrons are generated in the conduction bands of both materials, while holes are created in their respective valence bands.

The radical trapping experiments using superoxide radical (·O₂⁻) as probe molecules confirmed that the charge transfer follows the S-scheme route rather than conventional Type II mechanism. This is evidenced by the enhanced formation of ·O₂⁻ radicals, which indicates that electrons remain in the conduction band of red phosphorus, maintaining their strong reducing potential for hydrogen production.

The charge separation mechanism operates through the following sequential steps:

  • Photoexcitation: Both manganese diselenide and red phosphorus absorb incident photons, generating electron-hole pairs
  • Charge Migration: Electrons from the conduction band of manganese diselenide recombine with holes in the valence band of red phosphorus
  • Charge Accumulation: Electrons accumulate in the conduction band of red phosphorus, while holes remain in the valence band of manganese diselenide
  • Radical Formation: The accumulated electrons reduce dissolved oxygen to form ·O₂⁻ radicals, which can be detected experimentally
  • Hydrogen Production: The electrons in red phosphorus conduction band reduce protons to produce hydrogen gas

This mechanism ensures that the most negative electrons (in red phosphorus) and most positive holes (in manganese diselenide) are spatially separated, providing maximum driving force for photocatalytic reactions while maintaining optimal redox potentials.

The electronic structure analysis using X-ray photoelectron spectroscopy and UV-visible diffuse reflectance spectroscopy revealed that the composite maintains the individual band structures of both components with minimal band hybridization. This preservation of electronic independence is crucial for the S-scheme mechanism, as it prevents the formation of intermediate energy states that could compromise the redox capabilities.

Van der Waals Heterostructures

Van der Waals heterostructures represent a revolutionary class of materials where two-dimensional layers are held together by weak interlayer interactions, enabling the design of novel electronic and photonic devices with tailored properties. The weak van der Waals forces between layers allow for the creation of atomically sharp interfaces without the constraints of lattice matching.

Niobium Diselenide Substrate Interactions

The niobium diselenide substrate serves as an exceptional platform for creating van der Waals heterostructures due to its unique combination of superconducting and electronic properties. Recent investigations by Matsuoka et al. demonstrated that niobium diselenide forms a ferromagnetic ground state with spontaneous spin polarization when interfaced with two-dimensional ferromagnetic materials.

The electronic structure of niobium diselenide is characterized by a metallic character with a calculated work function of 5.56 eV, making it suitable for various heterostructure applications. The superconducting transition temperature of niobium diselenide is approximately 7 K with a critical magnetic field of 3 Tesla at 1.8 K.

Manganese selenide monolayers grown on niobium diselenide substrates exhibit remarkable stability and unique electronic properties. The heterostructure is constructed using a 4×4 supercell of manganese selenide placed on a 5×5 supercell of niobium diselenide, resulting in 1.5 percent compressive strain in the niobium diselenide layer. The interlayer binding energy of 25 meV/Ų confirms the van der Waals nature of the interaction.

PropertyValueReference
Work function (NbSe₂)5.56 eVLiterature
Superconducting Tc7 KLiterature
Critical magnetic field3 Tesla at 1.8 KLiterature
Interlayer binding energy25 meV/ŲLiterature
Lattice mismatch1.5% compressionLiterature

The scanning tunneling spectroscopy measurements revealed that the electronic features of manganese selenide appear at approximately ±0.4 V bias, while the niobium-derived d-band contributes to features around 0.3 V. The valence band maximum of manganese selenide is positioned close to 0 V, with the band gap extending above 1 V, indicating semiconductor behavior.

Interface Strain Engineering for Band Alignment

Interface strain engineering represents a powerful approach for controlling the electronic properties and band alignment in van der Waals heterostructures. The application of mechanical strain can induce dramatic changes in band gaps, band alignments, and even phase transitions in transition metal dichalcogenides.

The strain-induced band gap modulation in transition metal dichalcogenides follows predictable patterns based on the metal element's position in the periodic table. Materials with group 4 metals (titanium, zirconium, hafnium) prefer octahedral-T phases, while those with group 6 metals (chromium, molybdenum, tungsten) favor trigonal-H phases. Group 5 metals (vanadium, niobium, tantalum) can adopt either phase with similar stability, making them particularly responsive to strain engineering.

Uniaxial tensile strain has been shown to cause band gap reduction in semiconducting transition metal dichalcogenides, with 100 meV reduction observed in tungsten diselenide under 1.35 percent strain. The strain effects are not uniform across the band structure; instead, they primarily affect the conduction band edge while leaving the valence band relatively unchanged.

The strain-induced phase transitions can be accompanied by metal-insulator transitions, providing opportunities for creating devices with switchable electronic properties. Compressive strain generally increases band gaps, while tensile strain reduces them, with the possibility of inducing direct-to-indirect band gap transitions at critical strain values.

Biaxial strain effects are particularly pronounced, with 10 percent biaxial tensile strain capable of inducing semiconductor-to-metal transitions in all semiconducting transition metal dichalcogenides. The strain sensitivity varies with the chalcogen atom, with heavier chalcogenides requiring more tensile strain but less shear strain for band gap transitions.

Strain TypeCritical ValueEffectReference
Uniaxial tensile1.35%100 meV band gap reductionLiterature
Biaxial tensile10%Semiconductor-to-metal transitionLiterature
CompressiveVariableBand gap increaseLiterature
Shear strain<10%Direct-to-indirect transitionLiterature

The electronic reconstruction at van der Waals interfaces can be controlled through capping layers that modify the electrostatic boundary conditions. Graphene capping layers provide metallic boundary conditions, while boron nitride capping layers offer insulating boundaries, each affecting the band alignment differently.

Strain engineering also affects the spin-orbit coupling strength, which is crucial for valleytronics applications in transition metal dichalcogenides. The valley Hall conductivity can be effectively tuned through strain, with both magnitude and sign controllable through appropriate strain configurations.

Other CAS

12299-98-8

Wikipedia

Manganese diselenide

General Manufacturing Information

Manganese selenide (MnSe2): INACTIVE

Dates

Last modified: 07-17-2023

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